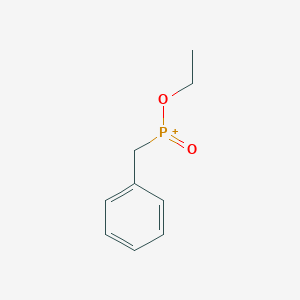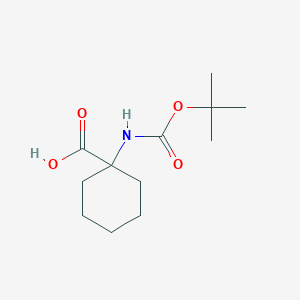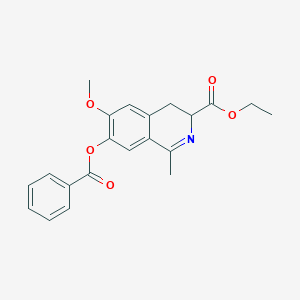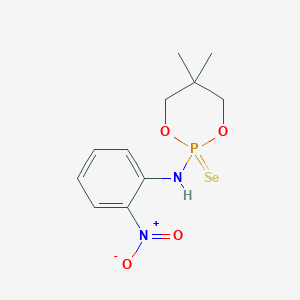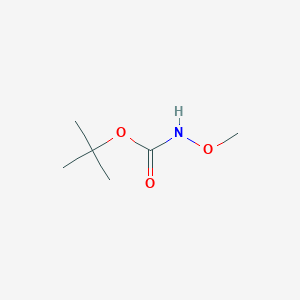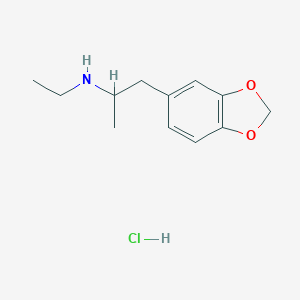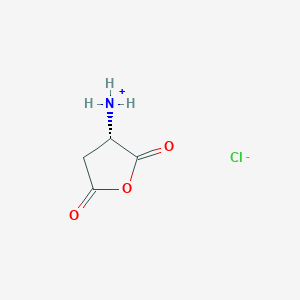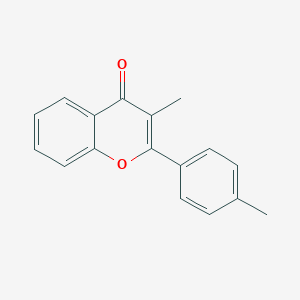
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: For better control over reaction conditions
Purification techniques: Such as recrystallization or chromatography
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate
Reduction: Reduction to dihydro derivatives using reducing agents like sodium borohydride
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Nitric acid for nitration, halogens for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro or halogenated derivatives
科学研究应用
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Investigating its potential as an enzyme inhibitor or receptor modulator
Medicine: Exploring its therapeutic potential in treating diseases such as cancer or inflammation
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways
Receptors: Modulation of receptor activity to alter cellular responses
Pathways: Interference with signaling pathways to exert therapeutic effects
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound with similar structural features
Flavonoids: Naturally occurring compounds with a benzopyran core
Coumarins: Compounds with a similar lactone ring structure
Uniqueness
4H-1-Benzopyran-4-one,3-methyl-2-(4-methylphenyl)-(9CI) is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.
属性
IUPAC Name |
3-methyl-2-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPVCSURNBVSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


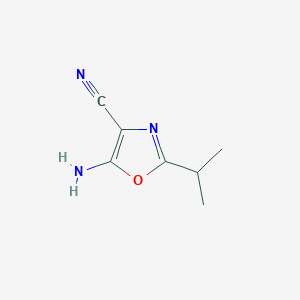
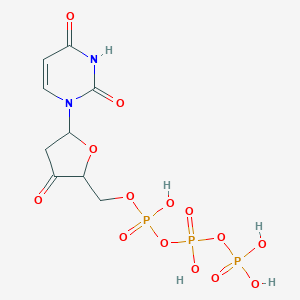
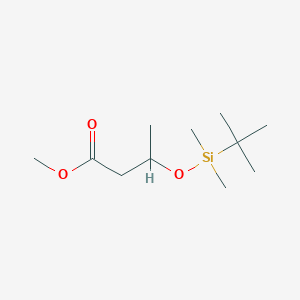

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
